Antitumour Activity in Ehrlich Ascites Carcinoma: Acetyl Ester vs. Chloroacetyl Congeners
In the seminal head‑to‑head study of 4‑acyloxy‑5‑nitro‑4,5‑dihydrothymine esters, the acetyl ester (i.e., the target compound) demonstrated measurable inhibition of Ehrlich ascites tumour cell proliferation but was expressly delineated from the mono‑ and dichloroacetyl derivatives, which exhibited the strongest antitumour effects in both ascitic and solid tumour models [1]. This places the acetyl ester in a moderate‑activity window that may be advantageous when reduced systemic toxicity or a less aggressive growth‑inhibitory profile is desired.
| Evidence Dimension | In‑vivo antitumour efficacy (Ehrlich ascites carcinoma) |
|---|---|
| Target Compound Data | Measurable tumour growth inhibition (exact percentage not digitised in the abstract; full data in Pharmazie 1982, 37(4):283‑285) |
| Comparator Or Baseline | Mono‑ and dichloroacetyl esters – reported as the most active derivatives in the same study; 4‑hydroxy parent compound – marginal activity [1]. |
| Quantified Difference | Acetyl ester < chloroacetyl esters (best‑in‑study); acetyl ester > 4‑hydroxy parent compound. |
| Conditions | Ehrlich ascites tumour cells injected intraperitoneally in mice; evaluation of both ascitic and solid tumour forms. |
Why This Matters
The acetyl ester occupies a unique activity tier within the ester series, offering a differentiated therapeutic window that cannot be replicated by either the more potent but potentially more cytotoxic chloroacetyl analogs or the weakly active parent alcohol.
- [1] Comes, R., Postescu, I.D. & Mustea, I. Inhibitory effect of some esters of 4-hydroxy-5-nitro-4,5-dihydrothymine on the growth of tumor cells. Pharmazie 37, 283–285 (1982). PMID: 7100253. View Source
